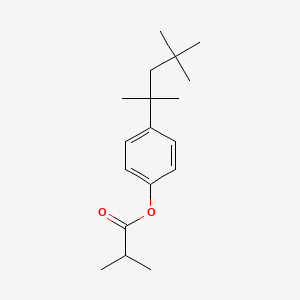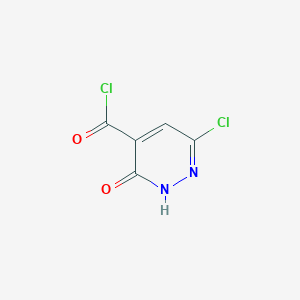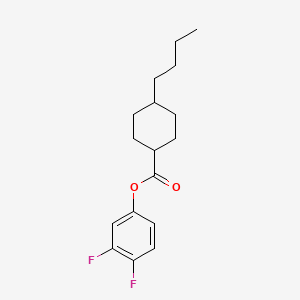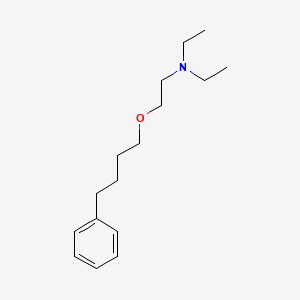
2-(4-Phenylbutoxy)triethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylbutoxy)triethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylbutoxy group attached to a triethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbutoxy)triethylamine typically involves the reaction of 4-phenylbutanol with triethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to scale up the synthesis process. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials used in the industrial process are often chosen for their availability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Phenylbutoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutoxy oxides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Phenylbutoxy)triethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Industry: Utilized in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(4-Phenylbutoxy)triethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylbutoxy group can interact with hydrophobic pockets in proteins, while the triethylamine moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: A simpler amine with similar basic properties but lacking the phenylbutoxy group.
Phenylbutylamine: Contains a phenylbutyl group but lacks the triethylamine moiety.
Triphenylamine: Another amine with a different aromatic substitution pattern.
Uniqueness
2-(4-Phenylbutoxy)triethylamine is unique due to the combination of the phenylbutoxy group and the triethylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
26281-52-7 |
|---|---|
Fórmula molecular |
C16H27NO |
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(4-phenylbutoxy)ethanamine |
InChI |
InChI=1S/C16H27NO/c1-3-17(4-2)13-15-18-14-9-8-12-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 |
Clave InChI |
BEKBJUZTMZURQX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


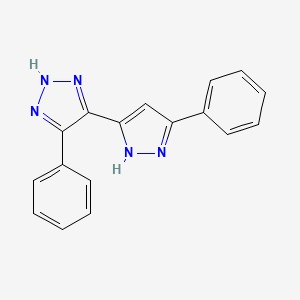
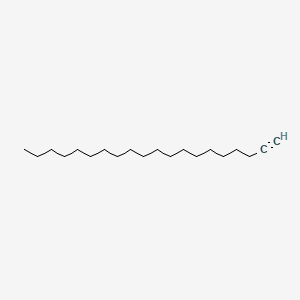

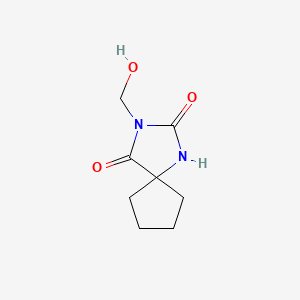
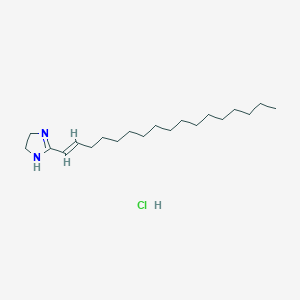

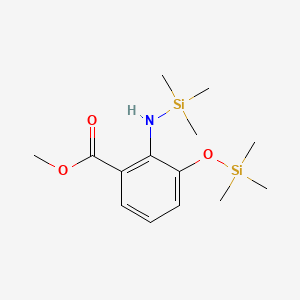
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
